Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Overview
Description
“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is a chemical compound with potential applications in pharmaceutical and chemical research . It exhibits moderate hydrophobicity and the ability to interact with polar substances . The compound can inhibit the STING pathway, making it a promising immunomodulator for diseases like cancer .
Synthesis Analysis
The synthesis of “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” involves several steps. The first step is the preparation of methyl 5-(bromomethyl) pyrazine-2-carboxylate . More details about the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular formula of “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is C7H7ClN2O2 . Its InChI Code is 1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.59 g/mol . It possesses several notable physical and chemical properties. With an XLogP3-AA value of 1.3, it suggests moderate hydrophobicity . The compound has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” has been identified as an immunomodulator with potential applications in the treatment, prevention, or amelioration of various diseases and disorders, including cancer and infections .
Methods of Application or Experimental Procedures
The compound can inhibit the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .
Results or Outcomes
By antagonizing STING activation, “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .
Application in Physiology
Specific Scientific Field
Summary of the Application
“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is the key material to prepare the NMDA receptor . The NMDA receptor plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .
Methods of Application or Experimental Procedures
The first synthesis route includes five steps to get NMDA receptor . The first step is the preparation of methyl 5- (bromomethyl) pyrazine-2-carboxylate .
Results or Outcomes
The NMDA receptor is at the molecular core of brain function, and in particular the cognitive functions of learning and memory .
Safety And Hazards
Safety precautions should be taken when handling this compound, including proper ventilation, personal protective equipment, and following safety procedures outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGFNQPYMKDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504556 | |
Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
CAS RN |
77168-85-5 | |
Record name | 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77168-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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